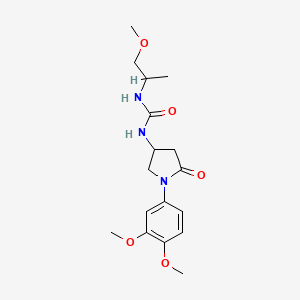

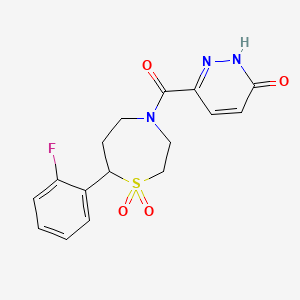

![molecular formula C15H9N3O B2750849 6-amino-7H-benzo[e]perimidin-7-one CAS No. 3044-04-0](/img/structure/B2750849.png)

6-amino-7H-benzo[e]perimidin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-amino-7H-benzo[e]perimidin-7-one is a chemical compound with the molecular formula C15H9N3O . It has a molecular weight of 247.25146 . This compound is a main product of BOC Sciences .

Synthesis Analysis

Perimidines, including this compound, are versatile scaffolds and a fascinating class of N-heterocycles . They have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different bioactive and industrially applicable molecules .Molecular Structure Analysis

The molecular structure of this compound includes a perimidinone core with an amino group attached . The InChI Key for this compound is UAWKAJMVJJHNNE-UHFFFAOYSA-N .Chemical Reactions Analysis

Perimidines, including this compound, have the ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light . This makes them more appealing and challenging for future scientists .科学的研究の応用

Antineoplastic Agents

6-amino-7H-benzo[e]perimidin-7-one derivatives have shown promise as antineoplastic agents. Studies have demonstrated that these compounds, particularly when substituted with alkylamines, exhibit potent activity against various leukemia cell lines, both in vitro and in vivo. These derivatives are noted for their lack of stimulation of free radical formation, which might contribute to their diminished peroxidation activity and potentially lower cardiotoxicity (Stefańska et al., 1993).

Chemical Synthesis and Transformation

The compound has been utilized in the synthesis of various chemical structures. For instance, its reaction with acetophenones led to the formation of 6-(arylcarbonyl)methyl-2-aryl-7H-naphtho[1,2,3-de]quinolin-7-ones, indicating its versatility in nucleophilic substitution reactions and potential in forming complex chemical structures (Deady & Smith, 2003).

Overcoming Multidrug Resistance

Derivatives of this compound, particularly dihydroxybenzoperimidine derivatives, have shown significant in vitro cytotoxic activity against various human cell lines, including those characterized by multidrug resistance (MDR). This suggests their potential role in overcoming MDR in cancer treatment, a significant challenge in current cancer therapy (Stefańska et al., 1999).

Monoamine Oxidase Inhibition

Perimidinone derivatives, including those based on the this compound framework, have been studied as inhibitors of human monoamine oxidase (MAO). These inhibitors have shown selectivity between the MAO isoforms, which has implications for the treatment of depression and movement-related disorders (Bacho et al., 2016).

Antibacterial and Antifungal Activity

Certain derivatives of this compound have demonstrated notable in vitro antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Maddila et al., 2016).

作用機序

While specific mechanisms of action for 6-amino-7H-benzo[e]perimidin-7-one are not mentioned in the search results, perimidines in general have been found to have significant applications in life sciences, medical sciences, and industrial chemistry . For instance, one derivative of this compound showed cytotoxic activity similar to that of mitoxantrone against sensitive cell lines .

将来の方向性

Perimidines, including 6-amino-7H-benzo[e]perimidin-7-one, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability to interact molecularly with different proteins, form complexes with metals, and behave distinctly in various ranges of light makes them appealing and challenging for future scientists . Future research may focus on developing novel technologies for the selective synthesis of perimidines and their conjugated derivatives .

特性

IUPAC Name |

6-aminobenzo[e]perimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c16-10-5-6-11-13-12(10)15(19)9-4-2-1-3-8(9)14(13)18-7-17-11/h1-7H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWKAJMVJJHNNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC=NC4=C3C(=C(C=C4)N)C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-dibutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2750766.png)

![4-[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2750770.png)

![N-(4-butylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2750772.png)

![(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2750775.png)

![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2750781.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2750783.png)

![N-(3,3-diphenylpropyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2750788.png)